4-hydroxy Nonenal Mercapturic Acid

Übersicht

Beschreibung

4-Hydroxy Nonenal Mercapturic Acid is a metabolite of 4-hydroxy-2-nonenal, a lipid peroxidation product. This compound is formed through the conjugation of 4-hydroxy-2-nonenal with glutathione, followed by further metabolism to mercapturic acid. It is a significant biomarker for oxidative stress and is involved in various biochemical processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Hydroxy Nonenal Mercapturic Acid is synthesized through the peroxidation of common omega-6 polyunsaturated fatty acids such as linoleic acid, dihomo-gamma-linolenic acid, and arachidonic acid. The initial product, 4-hydroxy-2-nonenal, undergoes rapid clearance from the plasma and enters enterohepatic circulation as a glutathione conjugate. This conjugate is further metabolized to mercapturic acid .

Industrial Production Methods

Industrial production of this compound involves the controlled oxidation of polyunsaturated fatty acids, followed by enzymatic conjugation with glutathione. The resulting conjugate is then purified and processed to obtain the final mercapturic acid product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy Nonenal Mercapturic Acid undergoes various chemical reactions, including:

Oxidation: The carbonyl group of 4-hydroxy-2-nonenal can be oxidized to form 4-hydroxy-nonenoic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The compound can form Michael adducts with nucleophiles such as cysteine, histidine, and lysine residues in proteins.

Common Reagents and Conditions

Oxidation: Catalyzed by aldehyde dehydrogenase with NAD+ or NADP+ as cofactors.

Reduction: Typically involves reducing agents like sodium borohydride.

Substitution: Occurs under physiological conditions with nucleophilic amino acids.

Major Products Formed

4-Hydroxy-nonenoic acid: Formed through oxidation.

4-Hydroxy-nonenol: Formed through reduction.

Protein adducts: Formed through Michael addition reactions.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy Nonenal Mercapturic Acid is widely used in scientific research due to its role as a biomarker for oxidative stress. Its applications include:

Chemistry: Studying lipid peroxidation and its effects on cellular components.

Biology: Investigating the role of oxidative stress in aging and disease processes.

Medicine: Exploring its involvement in neurodegenerative diseases like Alzheimer’s disease.

Industry: Used in the development of antioxidants and other therapeutic agents

Wirkmechanismus

4-Hydroxy Nonenal Mercapturic Acid exerts its effects through the formation of covalent adducts with cellular nucleophiles. This process involves Michael addition reactions with cysteine, histidine, and lysine residues in proteins, leading to the modification of protein function. The compound also undergoes oxidation and reduction reactions, contributing to its diverse biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxy-2-hexenal: Derived from omega-3 polyunsaturated fatty acids, shares similar properties but targets different aldehyde adduct formation pathways.

4-Hydroperoxy-2-nonenal: Another lipid peroxidation product with distinct detoxification pathways.

4,5-Epoxy-2-decenal: Formed from the oxidation of omega-6 fatty acids, similar in structure but with unique biological effects.

Uniqueness

4-Hydroxy Nonenal Mercapturic Acid is unique due to its specific formation from omega-6 polyunsaturated fatty acids and its role as a biomarker for oxidative stress. Its ability to form covalent adducts with proteins and its involvement in various biochemical pathways make it a valuable compound for research and therapeutic applications .

Biologische Aktivität

4-Hydroxy Nonenal Mercapturic Acid (HNEMA) is a significant metabolite derived from the lipid peroxidation product 4-hydroxy-2-nonenal (HNE). Its biological activity is primarily linked to oxidative stress and has implications in various pathological conditions, including neurodegenerative diseases, cardiovascular diseases, and cancer. This article explores the biological activity of HNEMA, including its synthesis, mechanisms of action, and its role as a biomarker for oxidative stress.

Synthesis and Metabolism

HNEMA is formed through the conjugation of HNE with glutathione, followed by further metabolism to mercapturic acid conjugates. The synthesis process involves several steps:

- Lipid Peroxidation : HNE is generated from the oxidation of polyunsaturated fatty acids (PUFAs) under oxidative stress conditions.

- Conjugation : HNE undergoes conjugation with glutathione, facilitated by glutathione S-transferases (GSTs).

- Mercapturic Acid Formation : The glutathione conjugate is then metabolized to form HNEMA, which is excreted in urine.

This metabolic pathway not only detoxifies HNE but also helps in its elimination from the body, reducing its potential harmful effects .

HNEMA exhibits various biological activities due to its origin from HNE, which is known for its high reactivity and ability to form adducts with proteins and nucleic acids. The following are key mechanisms through which HNEMA exerts its biological effects:

- Covalent Modifications : HNE can modify proteins through Michael addition reactions, leading to changes in protein function and signaling pathways. This can result in altered cellular responses and contribute to disease processes .

- Oxidative Stress Induction : As a product of lipid peroxidation, HNEMA serves as a marker for oxidative stress. Elevated levels of HNEMA in biological samples are indicative of increased oxidative damage .

- Cell Signaling Modulation : HNE influences various signaling pathways by activating transcription factors such as NF-κB and AP-1, which regulate genes involved in inflammation and apoptosis .

Implications in Disease

The accumulation of HNEMA and its parent compound HNE has been linked to several diseases:

- Neurodegenerative Diseases : Elevated levels of HNE have been associated with Alzheimer's disease and other neurodegenerative disorders. The cytotoxic effects of HNE contribute to neuronal damage and cell death .

- Cardiovascular Diseases : Oxidative stress mediated by lipid peroxidation products like HNE has been implicated in the development of atherosclerosis and other cardiovascular conditions .

- Cancer : The genotoxic properties of HNE can lead to mutations and promote carcinogenesis through the formation of DNA adducts .

Quantitative Analysis

Recent studies have developed quantitative methods for measuring mercapturic acid conjugates, including HNEMA, in biological samples. Techniques such as isotope-dilution mass spectrometry allow for precise assessment of these metabolites, providing valuable insights into oxidative stress levels in individuals .

Data Table: Urinary Excretion of Mercapturic Acids

Case Studies

- Smoking Cessation Study : A study involving smokers demonstrated that cessation led to a marked reduction in urinary levels of HNE-MA, suggesting that monitoring these metabolites can serve as an effective biomarker for oxidative stress related to smoking .

- Oxidative Stress Induction in Rats : Research using carbon tetrachloride (CCl₄) treatment showed significantly increased levels of urinary mercapturic acids (HNE-MA, ONE-MA) post-treatment, indicating enhanced lipid peroxidation and oxidative stress responses .

Eigenschaften

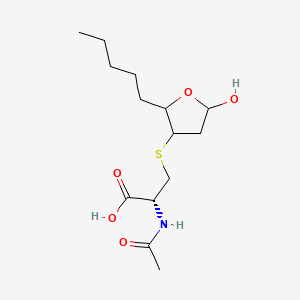

IUPAC Name |

(2R)-2-acetamido-3-(5-hydroxy-2-pentyloxolan-3-yl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5S/c1-3-4-5-6-11-12(7-13(17)20-11)21-8-10(14(18)19)15-9(2)16/h10-13,17H,3-8H2,1-2H3,(H,15,16)(H,18,19)/t10-,11?,12?,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWNQQSQBYUUAE-DCNVRKPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(CC(O1)O)SCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1C(CC(O1)O)SC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10849528 | |

| Record name | N-Acetyl-S-(5-hydroxy-2-pentyloxolan-3-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146764-24-1 | |

| Record name | N-Acetyl-S-(5-hydroxy-2-pentyloxolan-3-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.